molecular formula C21H18FN3O3S2 B2380016 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 878683-18-2

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2380016
CAS No.: 878683-18-2
M. Wt: 443.51
InChI Key: TYUUXIAAQABOSW-UHFFFAOYSA-N
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Description

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves multiple steps. One common method includes the reaction of 6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidine with a sulfanyl group and subsequent acylation with N-(2-fluorophenyl)acetamide. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
  • 2-methylfuran derivatives

Uniqueness

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-2-14-10-15-19(30-14)24-21(25(20(15)27)11-13-6-5-9-28-13)29-12-18(26)23-17-8-4-3-7-16(17)22/h3-10H,2,11-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUUXIAAQABOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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